![molecular formula C15H14FNO2 B3223684 Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate CAS No. 122252-67-9](/img/structure/B3223684.png)
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate
Overview
Description
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, commonly known as Methyl 4-FDMA, is a chemical compound that belongs to the class of nicotinates. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the central nervous system. Methyl 4-FDMA has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.
Mechanism of Action
Methyl 4-FDMA acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. This results in the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Methyl 4-FDMA has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. It has also been shown to have anti-inflammatory and analgesic effects, as well as potential anti-addictive properties. Methyl 4-FDMA has been shown to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
Methyl 4-FDMA has several advantages for use in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments.
One limitation of Methyl 4-FDMA is that it has a short half-life, which can make it difficult to study its long-term effects. Another limitation is that it has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on Methyl 4-FDMA. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Further research is also needed to investigate the long-term effects of Methyl 4-FDMA and its potential side effects. Overall, Methyl 4-FDMA is a promising compound with a wide range of potential applications in scientific research.
Scientific Research Applications
Methyl 4-FDMA has been used in scientific research to investigate the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. Methyl 4-FDMA has also been studied for its potential use in the treatment of chronic pain, inflammation, and addiction.
properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2,6-dimethylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-9-8-13(11-4-6-12(16)7-5-11)14(10(2)17-9)15(18)19-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOSNDLZHFVRMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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